molecular formula C5H5NO2S2 B2444623 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide CAS No. 571155-23-2

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B2444623
CAS RN: 571155-23-2
M. Wt: 175.22
InChI Key: CBOYHLGOMXRMGE-UHFFFAOYSA-N
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Description

“3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide” is a chemical compound with the CAS Number: 571155-23-2. It has a molecular weight of 175.23 and its IUPAC name is the same as the common name . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide” is 1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1H,2-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide” is a solid compound . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Structural and Vibrational Properties

  • Substituent Influence : Studies involving 2,5-dihydrothiophene-1,1-dioxide variants, closely related to 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide, revealed insights into their structural and vibrational properties. These compounds were analyzed using FTIR and FT-Raman spectral techniques, combined with theoretical quantum chemical studies. This research highlights the importance of substituents in determining the geometrical, electrostatic, and electron density properties of these molecules (Arjunan et al., 2015).

Synthesis and Reactivity

  • Chemical Reactions and Stability : Research has been conducted on the transformation and stability of 3-aryl-2,5-dihydrothiophene dioxides, demonstrating the significant role of electron-donor substituents in these processes. This provides a basis for understanding the reactivity and potential applications of similar compounds like 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide in various chemical reactions (Klimusheva et al., 1980).
  • Stereo-selective Synthesis : Research on stereo-selective synthesis involving thiophene-1,1-dioxides has shown the potential for creating specific molecular configurations. This is crucial for the development of highly functionalized compounds, a field in which 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide could play a significant role (Gronowitz et al., 1987).

Structural Analysis and Modification

  • Molecular Structure Analysis : Studies have been conducted to understand the molecular structure of thiophene 1,1-dioxides and their derivatives. This includes X-ray diffraction investigations, providing vital information for predicting the behavior of similar compounds in various chemical contexts (Lukevics et al., 2002).
  • Synthesis of Modified Compounds : Research on the synthesis of modified 2,5-dihydrothiophene 1,1-dioxides, which are structurally similar to 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide, has demonstrated their potential as substrates for creating complex molecular structures. This can lead to the development of new chemical entities with specific properties (Savelev et al., 2021).

properties

IUPAC Name

3-isothiocyanato-2,5-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOYHLGOMXRMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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